(4-propoxyphenyl)methanethiol CAS number and IUPAC nomenclature
(4-propoxyphenyl)methanethiol CAS number and IUPAC nomenclature
An In-Depth Technical Guide on (4-Propoxyphenyl)methanethiol: Synthesis, Characterization, and Applications
Executive Summary & Chemical Identity
(4-Propoxyphenyl)methanethiol is a specialized organosulfur building block utilized extensively in advanced organic synthesis, drug discovery, and materials science. As a benzylic thiol featuring an electron-donating ether linkage, it offers unique nucleophilic and redox properties. This guide provides a comprehensive overview of its structural dynamics, validated synthetic pathways, and handling protocols for researchers and application scientists.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Nomenclature | (4-propoxyphenyl)methanethiol |
| CAS Registry Number | 63550-20-9[1] |
| MDL Number | MFCD23790658[2] |
| Molecular Formula | C₁₀H₁₄OS |
| Molecular Weight | 182.29 g/mol [1] |
| SMILES String | CCCOc1ccc(CS)cc1 |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8 °C[3] |
Structural Reactivity & Mechanistic Dynamics
The chemical behavior of (4-propoxyphenyl)methanethiol is dictated by two primary functional groups:
-
The Benzylic Thiol (-CH₂SH): The thiol group is a highly polarizable, "soft" nucleophile. The benzylic position lowers the pKa of the thiol (typically ~9.5 for benzyl mercaptans)[4], making it readily deprotonated by mild bases (e.g., K₂CO₃ or Et₃N) to form a highly reactive thiolate anion. This makes the molecule an excellent candidate for S-alkylation to form thioethers[4].
-
The Propoxy Ether (-O-Pr): Located para to the methanethiol group, the propoxy moiety donates electron density into the aromatic ring via resonance. This electron-donating group (EDG) stabilizes transient positive charges (or radicals) at the benzylic position, which can influence the kinetics of free-radical hydrothiolation reactions[5].
Strategic Synthetic Workflow
Due to its specific substitution pattern, (4-propoxyphenyl)methanethiol is typically synthesized from commercially available 4-hydroxybenzaldehyde via a four-step linear sequence.
Fig 1: Four-step synthetic route to (4-propoxyphenyl)methanethiol via thiourea.
Validated Experimental Protocol: Thiolation via Isothiouronium Salt
The direct conversion of benzyl halides to thiols using sodium hydrosulfide (NaSH) frequently suffers from over-alkylation, yielding symmetrical dialkyl sulfides (R-S-R). To ensure high fidelity and yield, the thiourea method is the gold standard[4],[6].
Step A: Formation of the Isothiouronium Salt
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-propoxybenzyl chloride in absolute ethanol (approx. 2 M concentration).
-
Addition: Add 1.1 equivalents of thiourea.
-
Reaction: Heat the mixture to reflux for 4 to 6 hours.
-
Causality & Validation: Thiourea acts as a soft, neutral nucleophile, displacing the chloride via an Sₙ2 mechanism to form an isothiouronium intermediate[4]. Because the resulting salt is positively charged, it is entirely unreactive toward a second equivalent of the benzyl chloride, completely preventing thioether byproduct formation. The reaction is self-validating: upon cooling the mixture to 0 °C, the isothiouronium chloride salt will precipitate out of the solution as a white crystalline solid[6]. Filter and wash with cold ethanol.
Step B: Alkaline Hydrolysis
-
Setup: Transfer the isolated isothiouronium salt to a two-necked flask. Critical: Purge the system thoroughly with Nitrogen or Argon.
-
Hydrolysis: Add an excess of 5 N aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Reflux the mixture under a continuous, slow stream of inert gas for 2 hours[6].
-
Causality & Validation: The base hydrolyzes the isothiouronium salt, liberating the thiolate anion and urea. The inert atmosphere is an absolute requirement; in basic aqueous conditions, thiolate anions are highly susceptible to rapid oxidative dimerization into disulfides (R-S-S-R) if exposed to atmospheric oxygen[5],[7].
-
Workup: Cool the mixture to 0 °C and carefully acidify to pH ~2 using 2 N HCl. The protonation converts the water-soluble thiolate back into the highly lipophilic primary thiol, which will phase-separate as an immiscible organic layer[6]. Extract with dichloromethane (DCM), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Analytical Characterization
To confirm the integrity of the synthesized (4-propoxyphenyl)methanethiol, the following spectroscopic benchmarks should be utilized.
Table 2: Expected Spectroscopic Data
| Technique | Key Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ ~1.75 ppm (t, 1H, -SH) | The thiol proton typically appears as a triplet due to coupling with the adjacent benzylic -CH₂- group. |
| ¹H NMR (CDCl₃) | δ ~3.70 ppm (d, 2H, -CH₂S) | Benzylic protons, split into a doublet by the adjacent -SH proton. |
| ¹H NMR (CDCl₃) | δ ~3.90 ppm (t, 2H, -OCH₂-) | Methylene protons of the propoxy group adjacent to the oxygen atom. |
| IR Spectroscopy | ~2550 cm⁻¹ (weak) | Characteristic S-H stretching frequency. |
| Mass Spec (ESI-) | m/z 181.07 [M-H]⁻ | Deprotonated molecular ion, confirming molecular weight (182.29). |
Applications in Drug Development & Materials Science
-
Active Pharmaceutical Ingredient (API) Synthesis: Benzyl mercaptans are premier sources of the thiol functional group in medicinal chemistry. (4-Propoxyphenyl)methanethiol is utilized in S-alkylation reactions to construct complex benzylthioethers[4]. Furthermore, it can undergo free-radical hydrothiolation with aryl acetylenes to form stereoselective (Z)-styryl benzyl sulfides, a structural motif explored in phase III clinical anti-cancer agents[5].
-
Surface Chemistry and SAMs: Thiols exhibit a high affinity for transition metals. This compound is highly effective for generating Self-Assembled Monolayers (SAMs) on gold (Au) nanoparticles or planar electrodes. The propoxy-phenyl tail creates a sterically defined, hydrophobic interface useful in tuning the surface plasmon resonance (SPR) of biosensors.
Handling, Storage, and Safety Protocols
-
Oxidative Degradation: Like all benzylic thiols, this compound will slowly oxidize to the corresponding dibenzyl disulfide upon prolonged exposure to air[7]. It must be stored in tightly sealed amber vials, backfilled with Argon, and kept at 2-8 °C[3].
-
Odor Mitigation: Thiols possess a notoriously low olfactory threshold, often described as a repulsive, garlic-like odor[7]. All manipulations must be performed in a certified fume hood.
-
Decontamination: Glassware and minor spills should be neutralized using an aqueous solution of sodium hypochlorite (household bleach) or hydrogen peroxide. These oxidizing agents rapidly convert the volatile, malodorous thiol into a highly water-soluble, odorless sulfonic acid.
References
Sources
- 1. Propoxyphenyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. 10xchem.com [10xchem.com]
- 3. 6258-60-2|4-Methoxy-α-toluenethiol|BLD Pharm [bldpharm.com]
- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzyl mercaptan Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
